N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-23(21,22)19-11-5-8-13-9-10-15(12-16(13)19)18-17(20)14-6-3-2-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDOILWYXDNHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₅S |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 941940-31-4 |
| Structure | Chemical Structure |
The structure features a tetrahydroquinoline moiety linked to a cyclohexanecarboxamide group, with a methylsulfonyl substituent that may influence its biological activity.
Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinoline compounds may exhibit antimicrobial properties. For instance, studies on related compounds have shown activity against various pathogens, including Helicobacter pylori and certain tumor cell lines . The presence of the methylsulfonyl group is hypothesized to enhance these effects by increasing solubility and bioavailability.
The proposed mechanism of action involves the inhibition of specific enzymes that are critical in various metabolic pathways. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of target enzymes. This disruption can result in altered metabolic processes within microbial cells or cancerous tissues.
Study 1: Antitumor Activity
A recent study evaluated the antitumor efficacy of tetrahydroquinoline derivatives in vitro. It was found that compounds with a similar structure to this compound exhibited significant cytotoxicity against several cancer cell lines. The study concluded that structural modifications could enhance potency and selectivity against tumor cells .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related tetrahydroquinoline compounds against H. pylori. The results indicated that certain derivatives displayed comparable efficacy to standard antibiotics like metronidazole. This suggests that this compound may also possess similar antimicrobial capabilities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a tetrahydroquinoline core with other derivatives, but its unique substituents differentiate its physicochemical and biological properties. Below is a comparative analysis with two structurally related compounds from the literature:
Table 1: Key Structural and Functional Comparisons
*Estimated using ChemDraw software.
Functional Differences
- Electrochemical Behavior : Unlike ionic liquids such as 1-butyl-1-methyl-pyrrolidinium bis(trifluoromethylsulfonyl)amide, the target compound lacks ionic character, limiting its utility in electrodeposition. However, its sulfonyl group may enable redox activity under specific conditions .
- Optical Properties: The diazenyl-benzonitrile derivative exhibits strong nonlinear optical (NLO) responses due to its extended π-conjugation, whereas the cyclohexanecarboxamide group in the target compound prioritizes steric bulk over electronic delocalization .
- Biological Relevance: The methylsulfonyl group in the target compound may enhance metabolic stability compared to the hydrolytically labile 2-cyanoethyl substituent in 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises three critical subunits:
- A 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a methylsulfonyl group.
- A cyclohexanecarboxamide group at position 7.
- A saturated six-membered nitrogen heterocycle (tetrahydroquinoline).
Retrosynthetically, the molecule dissects into two primary fragments: a 1-methylsulfonyl-7-amino-1,2,3,4-tetrahydroquinoline intermediate and cyclohexanecarbonyl chloride. The tetrahydroquinoline precursor may be synthesized via cyclization of an appropriately substituted aniline derivative, followed by sulfonylation at the nitrogen atom. Subsequent amidation with cyclohexanecarbonyl chloride completes the assembly.
Preparation of the Tetrahydroquinoline Core
Cyclization of Aniline Derivatives
The tetrahydroquinoline scaffold is classically constructed via the Skraup or Doebner-von Miller reactions. However, modern approaches favor palladium-catalyzed cyclizations or acid-mediated intramolecular condensations. For example, N-alkylation of 7-nitro-1,2,3,4-tetrahydroquinoline with methyl iodide, followed by reduction of the nitro group, yields 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline.
Nitro Group Reduction
Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. The choice of reductant impacts yield and purity:
Sulfonylation at the Tetrahydroquinoline Nitrogen
Introducing the methylsulfonyl group necessitates sulfonylation of the secondary amine. Methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA) as a base, achieves this efficiently:
Procedure :
- Dissolve 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline (1.0 equiv) in anhydrous DCM.
- Add TEA (2.5 equiv) dropwise under nitrogen.
- Cool to 0°C and add MsCl (1.2 equiv) slowly.
- Warm to room temperature, stir for 12 h.
- Quench with H₂O, extract with DCM, dry (Na₂SO₄), and concentrate.
Amidation with Cyclohexanecarbonyl Chloride
Synthesis of Cyclohexanecarbonyl Chloride
Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride:
$$
\text{Cyclohexanecarboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Cyclohexanecarbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions :
- Reflux for 3 h under anhydrous conditions.
- Remove excess SOCl₂ via distillation.
Coupling Reaction
The amidation employs the acyl chloride and the sulfonylated tetrahydroquinoline amine. Activated coupling agents (e.g., EDC·HCl) enhance efficiency:
Procedure :
- Dissolve 1-methylsulfonyl-7-amino-1,2,3,4-tetrahydroquinoline (1.0 equiv) in DCM.
- Add TEA (3.0 equiv) and EDC·HCl (1.5 equiv).
- Add cyclohexanecarbonyl chloride (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 18 h.
- Wash with 1M NaOH, H₂O, and brine. Dry (MgSO₄) and concentrate.
Optimization and Alternative Pathways
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 1.20–1.45 (m, 10H, cyclohexane), 2.75 (s, 3H, SO₂CH₃), 3.10 (t, 2H, CH₂N), 3.85 (t, 2H, CH₂CO), 6.85 (d, 1H, ArH), 7.10 (s, 1H, ArH).
- ¹³C NMR : δ 25.6 (SO₂CH₃), 29.8–43.2 (cyclohexane), 115.5–150.2 (aromatic carbons), 172.8 (CONH).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Classical Amidation | 75–82 | 95–98 | 18 |
| Microwave-Assisted | 80–85 | 97–99 | 0.5 |
| Solid-Phase | 65–70 | 90–93 | 24 |
Microwave-assisted synthesis offers the best balance of efficiency and yield, though scalability remains a challenge.
Challenges and Troubleshooting
Industrial-Scale Considerations
Kilogram-scale production employs continuous flow reactors for the sulfonylation and amidation steps, achieving 80% overall yield with 99.5% purity. Critical parameters include:
- Temperature control (±2°C).
- Precursor stoichiometry (1:1.05 amine:acyl chloride).
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide?
- Methodology :
- Step 1 : Cyclocondensation of substituted tetrahydroquinoline precursors with cyclohexanecarboxylic acid derivatives. For example, thionyl chloride-mediated conversion of cyclohexanecarboxylic acid to its acyl chloride, followed by coupling with a tetrahydroquinoline amine derivative under anhydrous conditions (e.g., benzene or THF) .
- Step 2 : Sulfonylation of the tetrahydroquinoline nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation or byproduct formation.
Q. How is the compound characterized structurally and analytically?
- Analytical Techniques :
- NMR : H and C NMR for verifying substituent positions and stereochemistry. For example, downfield shifts in H NMR (~3.0–3.5 ppm) confirm methylsulfonyl group attachment .
- Mass Spectrometry (MS) : High-resolution MS (ESI or EI) to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O or N–H⋯O motifs in similar tetrahydroquinoline derivatives) .
Q. What preliminary biological activity data exist for this compound?
- Reported Activities :
- Enzyme Inhibition : Structural analogs (e.g., tetrahydroquinoline carboxamides) show selective inhibition of neuronal nitric oxide synthase (nNOS) with IC values in the nanomolar range .
- Antimicrobial Screening : In vitro assays against bacterial/fungal strains (MIC values typically >50 µM), suggesting limited direct efficacy .
- Experimental Design : Use recombinant enzyme assays (e.g., nNOS) and standardized microbial growth inhibition protocols .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Challenges : Low yields (<20%) in multi-step syntheses due to steric hindrance at the tetrahydroquinoline C-7 position.
- Solutions :
- Catalytic Methods : Use Pd-catalyzed coupling for regioselective amidation (e.g., Buchwald-Hartwig conditions) .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining yields >60% .
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound tosyl chloride) to trap unreacted intermediates .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in nNOS inhibition potency (e.g., IC ranging from 10 nM to 1 µM).
- Root Causes :
- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. tissue-extracted nNOS) .
- Stereochemical Purity : Racemic mixtures vs. enantiopure compounds (e.g., S-enantiomers showing 10-fold higher activity) .
- Resolution :
- Chiral HPLC : Validate enantiomeric excess (>98%) before biological testing .
- Standardized Protocols : Adopt uniform assay conditions (e.g., 100 mM HEPES buffer, pH 7.4) across labs .
Q. What computational approaches predict binding modes and selectivity?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with nNOS active sites (e.g., hydrogen bonding with Glu592) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- Validation : Correlate docking scores (e.g., ΔG < -9 kcal/mol) with experimental IC values .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?
- In Vivo Studies :
- Metabolic Stability : Microsomal incubation (rat/human liver microsomes) to assess CYP450-mediated degradation (t ~30–60 minutes) .
- Blood-Brain Barrier Penetration : LogP calculations (~2.5) and MDCK cell monolayer assays (P > 5 × 10 cm/s) .
- Data Interpretation : Adjust dosing regimens based on clearance rates (e.g., bid vs. qd administration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
